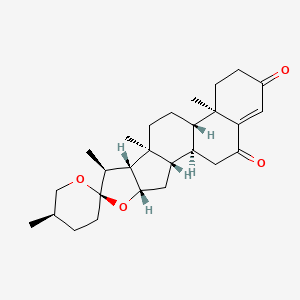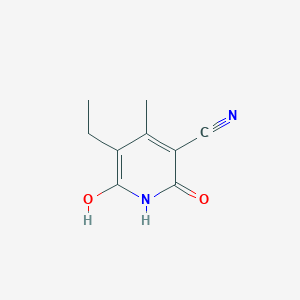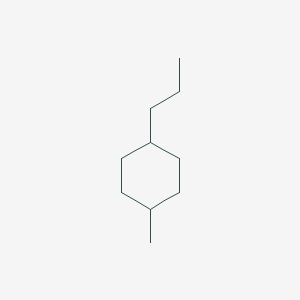
1-Methyl-4-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀. It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its structural simplicity and is often used in various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-propylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the Friedel-Crafts alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding aromatic compounds. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert this compound into simpler alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-Methyl-4-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are studied for potential biological activity and interactions with biological molecules.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-methyl-4-propylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methyl and propyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. The molecular targets and pathways involved vary based on the specific chemical context .
Comparison with Similar Compounds
Cyclohexane: The parent compound, lacking the methyl and propyl substitutions.
1-Methylcyclohexane: A simpler derivative with only a methyl group substitution.
4-Propylcyclohexane: Another derivative with only a propyl group substitution.
Uniqueness: 1-Methyl-4-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
CAS No. |
4291-81-0 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1-methyl-4-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
QAXQTVWXIPRDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


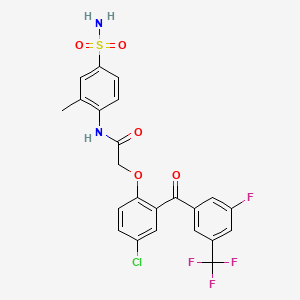
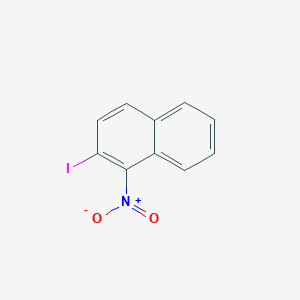
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

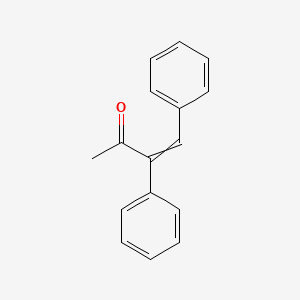
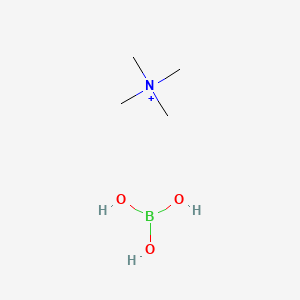
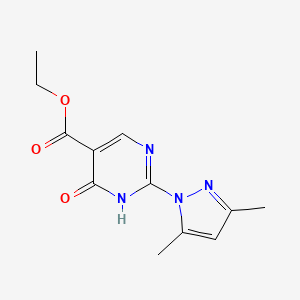
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
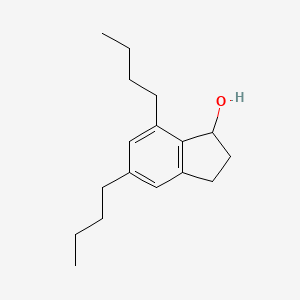
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
